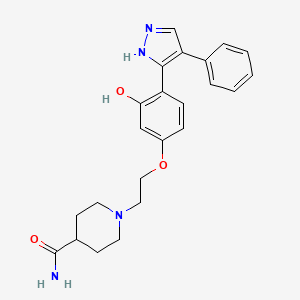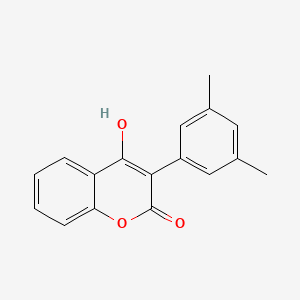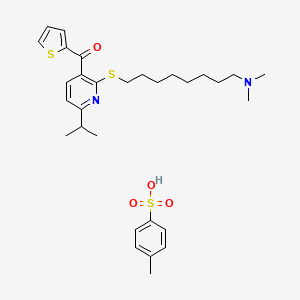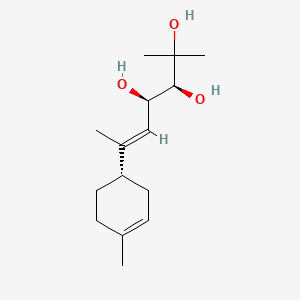
1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its PubChem CID 135652670, is a complex organic molecule with the molecular formula C23H26N4O3 . It is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A structure-activity-relationship study suggests that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for certain biological activities .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a phenyl group at one end and a piperidine ring at the other end . The pyrazole ring is further substituted with a hydroxy group at the 3-position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazole derivatives are known to undergo a variety of chemical reactions. These can include reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.5 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its rotatable bond count is 7 . The topological polar surface area is 105 Ų .Applications De Recherche Scientifique
Microwave-Assisted Direct Amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate : This study discusses a method for producing corresponding carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate using microwave-assisted treatment. This method is relevant as it involves compounds structurally similar to the queried chemical (Milošević et al., 2015).
Identification of a Glycine Transporter 1 Inhibitor : In this research, a compound structurally related to the queried chemical was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, demonstrating its potential application in central nervous system therapeutic contexts (Yamamoto et al., 2016).
Cyanoacetamide in Heterocyclic Chemistry for Antitumor and Antioxidant Activities : This study explores the use of cyanoacetamide for synthesizing various heterocyclic compounds, including derivatives structurally related to the queried chemical, and evaluating their antitumor and antioxidant activities (Bialy & Gouda, 2011).
Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists : This research investigates pyrazole derivatives as cannabinoid receptor antagonists, providing insights into the chemical interactions and potential therapeutic applications of compounds similar to the queried chemical (Lan et al., 1999).
Synthesis of Novel Isoxazolines and Isoxazoles : This paper details the synthesis of isoxazolines and isoxazoles from compounds including those structurally related to the queried chemical, indicating potential applications in medicinal chemistry (Rahmouni et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c24-23(29)17-8-10-27(11-9-17)12-13-30-18-6-7-19(21(28)14-18)22-20(15-25-26-22)16-4-2-1-3-5-16/h1-7,14-15,17,28H,8-13H2,(H2,24,29)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIQTHALSLWYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)

![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)

